molecular formula C18H12BrClN2O4 B5174110 (5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE

(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE

Cat. No.: B5174110
M. Wt: 435.7 g/mol
InChI Key: RAHFQBZJDVSYMF-LHHJGKSTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenyl group, a chlorobenzodioxol group, and an imidazolidine-2,4-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE typically involves multiple steps, including the formation of the imidazolidine-2,4-dione core, followed by the introduction of the bromophenyl and chlorobenzodioxol groups. Common reagents used in these reactions include bromobenzene, chlorobenzodioxole, and various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl and chlorobenzodioxol groups can participate in substitution reactions, where other functional groups replace the bromine or chlorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., dichloromethane, ethanol). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE: shares similarities with other imidazolidine-2,4-dione derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5E)-3-[(4-bromophenyl)methyl]-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrClN2O4/c19-12-3-1-10(2-4-12)8-22-17(23)14(21-18(22)24)5-11-6-15-16(7-13(11)20)26-9-25-15/h1-7H,8-9H2,(H,21,24)/b14-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHFQBZJDVSYMF-LHHJGKSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.